molecular formula C9H7BrClN3 B15216812 2-Bromo-6-chloro-4-(1H-imidazol-5-yl)aniline CAS No. 89250-40-8

2-Bromo-6-chloro-4-(1H-imidazol-5-yl)aniline

Cat. No.: B15216812
CAS No.: 89250-40-8
M. Wt: 272.53 g/mol
InChI Key: DVWJCOSNINFDCS-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline is a heterocyclic compound that features an imidazole ring substituted with bromine, chlorine, and aniline groups. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Another method involves the cyclization followed by dehydrative aromatization, which affords the desired imidazole derivative in good yield .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the imidazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

89250-40-8

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

2-bromo-6-chloro-4-(1H-imidazol-5-yl)aniline

InChI

InChI=1S/C9H7BrClN3/c10-6-1-5(2-7(11)9(6)12)8-3-13-4-14-8/h1-4H,12H2,(H,13,14)

InChI Key

DVWJCOSNINFDCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)C2=CN=CN2

Origin of Product

United States

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